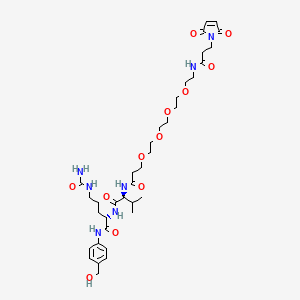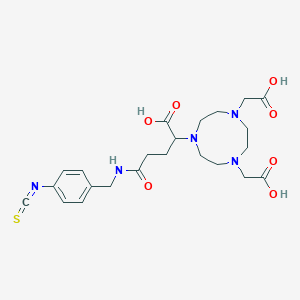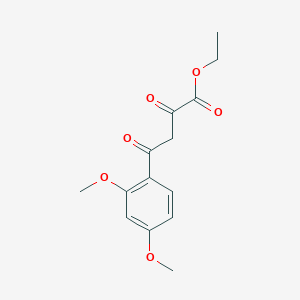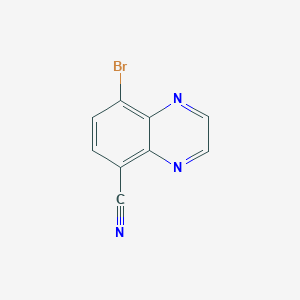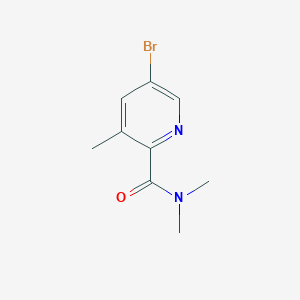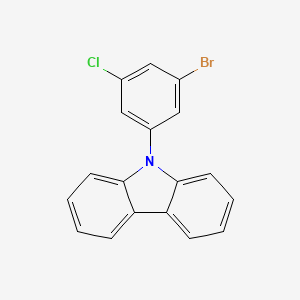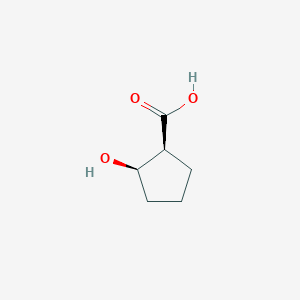
(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid, also known as (1S,2R)-2-hydroxycyclopentanoic acid or (1S,2R)-2-hydroxycyclopentanecarboxylic acid, is a cyclic carboxylic acid with a hydroxy group on the second carbon atom. It is an important intermediate in a variety of industrial processes, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also found in nature, and has been identified in several plant species. It has been extensively studied in the laboratory, and is of interest to scientists in a range of disciplines.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of cyclic carboxylic acids. It has also been used to study the mechanism of enzyme-catalyzed reactions, and to investigate the reactivity of carboxylic acids in organic synthesis. Additionally, it has been used in the synthesis of a variety of natural products, including alkaloids and terpenoids.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other cyclopropanecarboxylic acids .
Biochemical Pathways
It’s known that cyclopropanecarboxylic acids can influence various metabolic pathways .
Pharmacokinetics
Approximately 55% of the dose was excreted in urine as unchanged milnacipran .
Result of Action
Similar compounds have been known to exert various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to act as an acid catalyst in a variety of reactions. However, the compound also has some limitations. It is a relatively weak acid, and can be easily protonated by stronger acids. Additionally, the hydroxy group can be easily oxidized, and the compound can undergo a variety of other reactions.
Zukünftige Richtungen
The future directions for (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid research include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to identify its potential applications in organic synthesis and as a pharmaceutical intermediate. Finally, further studies are needed to determine the potential use of the compound as an antimicrobial, antioxidant, or cancer-fighting agent.
Synthesemethoden
The synthesis of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid can be achieved through several different methods. The most commonly used method is the reaction of cyclopentanecarboxylic acid with an alcohol in the presence of an acid catalyst. This reaction produces a mixture of this compound and (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. The reaction can also be carried out using a base catalyst, such as sodium hydroxide, which produces a mixture of the two isomers. Other methods of synthesis include the reaction of cyclopentanecarboxylic acid with an aldehyde, and the reaction of cyclopentanecarboxylic acid with an epoxide.
Eigenschaften
IUPAC Name |
(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGSWURBGPKQZ-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

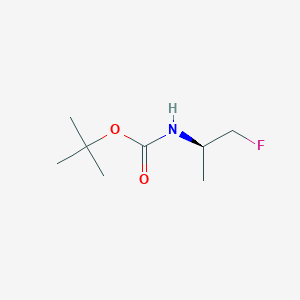
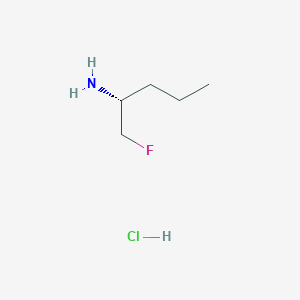

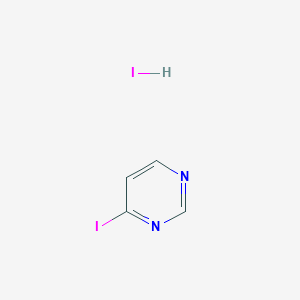

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)
